molecular formula C11H9FN2S B13837869 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile

2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile

Cat. No.: B13837869
M. Wt: 220.27 g/mol
InChI Key: VDDWRZHOLRKPHU-UHFFFAOYSA-N
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Description

2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is an organic compound belonging to the class of benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The presence of a fluorine atom at the 5-position of the benzothiazole ring and a nitrile group at the 2-position of the propanenitrile moiety makes this compound unique and potentially useful in various scientific research applications.

Preparation Methods

The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile typically involves the reaction of 5-fluoro-1,3-benzothiazole with appropriate nitrile-containing reagents under specific conditions. One common method involves the reaction of 5-fluoro-1,3-benzothiazole with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Chemical Reactions Analysis

2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:

Scientific Research Applications

2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:

The unique combination of the fluorine atom, benzothiazole ring, and nitrile group in this compound makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C11H9FN2S

Molecular Weight

220.27 g/mol

IUPAC Name

2-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-5-7(12)3-4-9(8)15-10/h3-5H,1-2H3

InChI Key

VDDWRZHOLRKPHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC2=C(S1)C=CC(=C2)F

Origin of Product

United States

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